![molecular formula C23H27N3O4S B3298708 (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 898351-23-0](/img/structure/B3298708.png)
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
Overview
Description
The compound (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
is a structurally modified derivative of benzothiazole . Benzothiazole derivatives are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are used in drug discovery and development .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The compound(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
likely follows a similar characterization process. Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives are complex and involve multiple steps . The specific reactions for the compound(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
are not explicitly mentioned in the available literature.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds containing a thiazole ring, such as the one present in this molecule, have been found to exhibit antimicrobial and antifungal activities . This suggests that this compound could potentially be used in the development of new antimicrobial and antifungal drugs.
Antitumor or Cytotoxic Drug Molecules
Thiazoles are also found in many potent biologically active compounds, such as antineoplastic drugs . This suggests that this compound could potentially be used in the development of new antitumor or cytotoxic drug molecules.
Treatment of Urinary Dysfunction
Benzisothiazole derivatives, which are structurally similar to this compound, have been used in drugs for the treatment of urinary dysfunction . This suggests potential applications in this area.
Oxidosqualene Cyclase Inhibitors
Benzisothiazole derivatives have also been found to act as oxidosqualene cyclase inhibitors . This enzyme plays a crucial role in the biosynthesis of sterols, suggesting potential applications in the regulation of cholesterol levels.
Neuroprotective Applications
The piperazine ring present in this compound is a component in potential treatments for Parkinson’s and Alzheimer’s disease . This suggests that this compound could potentially be used in the development of new neuroprotective drugs.
Antibiotic Drugs
Piperazine rings are also found in known antibiotic drugs such as Ciprofloxacin and Ofloxacin . This suggests that this compound could potentially be used in the development of new antibiotic drugs.
Mechanism of Action
The mechanism of action of benzothiazole derivatives can vary depending on the specific compound. Some benzothiazole derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . The specific mechanism of action for the compound (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
is not explicitly mentioned in the available literature.
Safety and Hazards
The safety and hazards associated with benzothiazole derivatives can vary depending on the specific compound. The compound (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
is not intended for human or veterinary use and is for research use only.
Future Directions
The development of new analogs of bioactive heterocyclic compounds, such as benzothiazole derivatives, is a major challenge in synthetic organic and medicinal chemistry . Future research may focus on designing and synthesizing new benzothiazole derivatives, characterizing their structures, and evaluating their biological activity .
properties
IUPAC Name |
[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-14-6-7-19-20(15(14)2)24-23(31-19)26-10-8-25(9-11-26)22(27)16-12-17(28-3)21(30-5)18(13-16)29-4/h6-7,12-13H,8-11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJSWWFXMJLLBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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